molecular formula C21H20O4 B11169559 4-ethyl-7-methyl-5-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one CAS No. 314742-56-8

4-ethyl-7-methyl-5-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one

Cat. No.: B11169559
CAS No.: 314742-56-8
M. Wt: 336.4 g/mol
InChI Key: ZCTITRLINOITLJ-UHFFFAOYSA-N
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Description

4-ethyl-7-methyl-5-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one is a synthetic organic compound with the molecular formula C21H20O4. It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-7-methyl-5-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one typically involves the reaction of 4-ethyl-7-methyl-2H-chromen-2-one with 1-oxo-1-phenylpropan-2-yl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-7-methyl-5-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

4-ethyl-7-methyl-5-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethyl-7-methyl-5-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethyl-7-methyl-5-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethyl group, a methyl group, and a phenylpropan-2-yl group on the chromen-2-one scaffold differentiates it from other similar compounds .

Properties

CAS No.

314742-56-8

Molecular Formula

C21H20O4

Molecular Weight

336.4 g/mol

IUPAC Name

4-ethyl-7-methyl-5-(1-oxo-1-phenylpropan-2-yl)oxychromen-2-one

InChI

InChI=1S/C21H20O4/c1-4-15-12-19(22)25-18-11-13(2)10-17(20(15)18)24-14(3)21(23)16-8-6-5-7-9-16/h5-12,14H,4H2,1-3H3

InChI Key

ZCTITRLINOITLJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC(C)C(=O)C3=CC=CC=C3

Origin of Product

United States

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